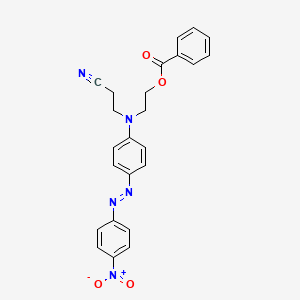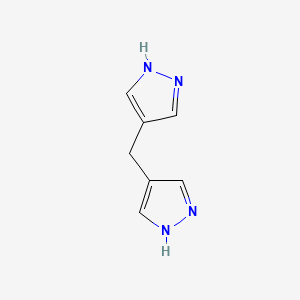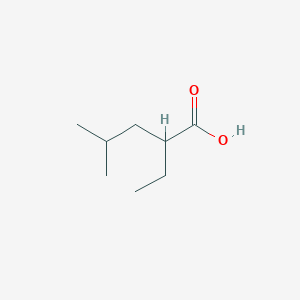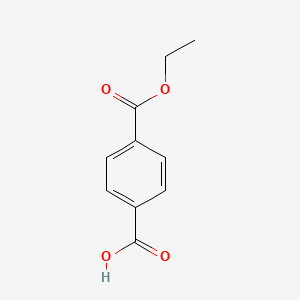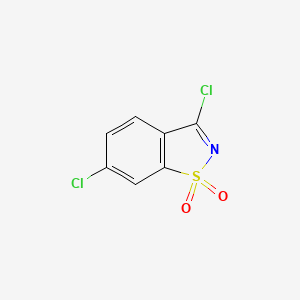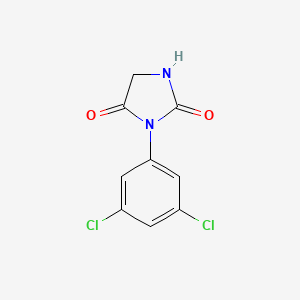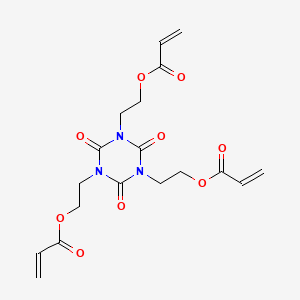
2,2',4,5',6-Pentabromobiphenyl
描述
2,2’,4,5’,6-Pentabromobiphenyl is a polybrominated biphenyl, which is a group of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are incorporated into various consumer products such as electronics, textiles, and plastic foams to enhance their fire resistance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5’,6-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of 2,2’,4,5’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is often obtained as a colorless to white powder .
化学反应分析
Types of Reactions: 2,2’,4,5’,6-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different halogens or functional groups.
科学研究应用
2,2’,4,5’,6-Pentabromobiphenyl has several scientific research applications:
作用机制
The primary mechanism of action of 2,2’,4,5’,6-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign substances. This interaction can result in various biochemical and toxic effects, including disruption of endocrine function and interference with metabolic processes .
相似化合物的比较
2,2’,4,4’,5-Pentabromodiphenyl ether: Another polybrominated compound used as a flame retardant.
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar in structure and function, also used as a flame retardant.
Uniqueness: 2,2’,4,5’,6-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and interactions with biological systems. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and potential toxicity in the environment .
属性
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQKAZYUPPRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074771 | |
| Record name | PBB 103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-39-6 | |
| Record name | 2,2',4,5',6-Pentabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on an in vitro model for studying polybrominated biphenyls (PBBs) binding in contaminated blood. Can you elaborate on the significance of studying PBB binding and its relevance to understanding the compound's behavior in biological systems?
A1: Understanding how 2,2',4,5',6-Pentabromobiphenyl, as a PBB congener, binds within blood is crucial for several reasons. []
- Distribution and Accumulation: Binding affinity to blood components like albumin can influence how PBBs are distributed throughout the body. High binding might lead to accumulation in blood, potentially reducing availability to target tissues or conversely, acting as a reservoir for slow release. []
- Toxicity Mechanisms: Binding interactions can impact PBBs' ability to interact with cellular and molecular targets, ultimately influencing their toxic effects. []
- Model Development: In vitro models that mimic PBB binding in blood provide a controlled environment to study these interactions, allowing researchers to dissect the factors influencing binding and its implications without the complexities of a whole organism. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






